![molecular formula C21H18ClF3N2O3 B2972185 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-80-5](/img/structure/B2972185.png)
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
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Description
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H18ClF3N2O3 and its molecular weight is 438.83. The purity is usually 95%.
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Biological Activity
The compound 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one , also known by its CAS number 321429-80-5, belongs to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19ClF3N3O2
- Molecular Weight : 393.81 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A chloro substituent at the 5-position of the indole ring.
- A trifluoromethyl group at the 1-position.
- An oxime linkage that contributes to its biological properties.
Antimicrobial Properties
Research has indicated that indole derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The presence of the indole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of indole derivatives have been widely documented. In a study examining the cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives, it was found that these compounds exhibited varying degrees of cytotoxicity against V-79 hamster fibroblast cells. Notably, modifications such as methylol derivatives significantly reduced toxicity while maintaining efficacy against trypanosomiasis . This suggests that structural modifications can enhance therapeutic profiles.
Trypanocidal Activity
The compound's activity against Trypanosoma species has been highlighted in research involving its derivatives. The methylol derivative demonstrated comparable efficacy to Nifurtimox, a standard treatment for Chagas disease, indicating potential for development as a therapeutic agent in parasitic infections .
Case Studies
A case study focusing on derivatives of 1,3-dihydro-2H-indol-2-one revealed that compounds with specific substituents exhibited potent antibacterial and trypanocidal activities. The study emphasized the importance of structural diversity in enhancing biological efficacy and reducing cytotoxicity .
Comparative Analysis of Biological Activities
Activity | Compound | Efficacy | Notes |
---|---|---|---|
Antimicrobial | Indole Derivatives | Significant | Effective against various bacterial strains |
Cytotoxicity | Methylol Derivative | Reduced toxicity | Similar efficacy to known drugs |
Trypanocidal | 5-chloro derivative | Comparable to Nifurtimox | Potential for therapeutic development |
Properties
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3/c1-12(2)8-18(28)30-26-19-16-10-15(22)6-7-17(16)27(20(19)29)11-13-4-3-5-14(9-13)21(23,24)25/h3-7,9-10,12H,8,11H2,1-2H3/b26-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDQRYLWWPNPP-XHPQRKPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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